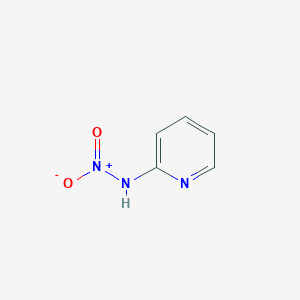

N-nitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-2-ylnitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c9-8(10)7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZLEPNAKIFDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949353 | |

| Record name | N-Pyridin-2-ylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26482-54-2 | |

| Record name | N-Nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26482-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitraminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Pyridin-2-ylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROPYRIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U367XTA7CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-nitropyridin-2-amine chemical properties and structure

An In-depth Technical Guide to N-Nitropyridin-2-amine: Structure, Properties, and Synthetic Applications

Abstract

This compound, more systematically known as 2-nitraminopyridine, is a pivotal chemical intermediate whose utility in pharmaceutical and agrochemical research is underscored by its unique structural and reactive characteristics. This guide provides an in-depth exploration of its molecular structure, with a particular focus on the governing principle of its chemistry: tautomerism. We will dissect its physicochemical and spectroscopic properties, detail its synthesis and key reactions, and discuss its applications and safety considerations. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile compound.

Molecular Structure: The Centrality of Tautomerism

The chemical behavior of 2-nitraminopyridine is fundamentally dictated by the mobility of the amino proton, leading to a tautomeric equilibrium between two forms: the nitramino (IA) and the nitrimino (IB) forms[1]. This phenomenon is crucial for understanding its reactivity and spectroscopic properties.

The acidic character of the hydrogen atom on the amino group facilitates its transfer, allowing the molecule to exist as a dynamic equilibrium of these two structures. The existence of both forms has been confirmed through alkylation experiments; methylation with diazomethane, for instance, yields methyl derivatives of both the nitramino and nitrimino tautomers[1].

Caption: Tautomeric equilibrium of 2-nitraminopyridine.

Further stability is conferred by resonance within each tautomeric form. 15N NMR spectroscopy has been identified as a key analytical tool for determining the favored tautomer in solution, with the chemical shift of the nitro group's nitrogen atom providing significant insight[2].

Physicochemical and Spectroscopic Profile

2-Nitraminopyridine and its isomers are generally yellow crystalline solids[3][4]. A comprehensive summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅N₃O₂ | [5][6] |

| Molecular Weight | 139.11 g/mol | [5][6] |

| Appearance | Yellow crystalline powder | [3][4] |

| Melting Point | 163-165 °C (for isomer 2-amino-3-nitropyridine) | [7] |

| Solubility | Sparingly soluble in water (1.6 g/L); Soluble in ethanol and chloroform | [3][4] |

| pKa (Predicted) | 2.82 ± 0.13 (for isomer 2-amino-5-nitropyridine) | [4] |

| Topological Polar Surface Area | 84.7 Ų | [5][8] |

| Hydrogen Bond Donors | 1 | [9] |

| Hydrogen Bond Acceptors | 4 | [9] |

Spectroscopic Data: Spectroscopic analysis is essential for the characterization of 2-nitraminopyridine. The National Institute of Standards and Technology (NIST) provides reference spectra, including IR, Mass Spectrum (Electron Ionization), and UV/Visible data for its isomer, 2-amino-5-nitropyridine, which serves as a valuable comparison point[6][10].

Chemical Properties and Reactivity

The reactivity of 2-nitraminopyridine is a direct consequence of its structure, featuring a pyridine ring, an acidic nitramino group, and a basic nitrogen atom within the aromatic ring.

Acidity and Basicity

The molecule exhibits dual chemical nature.

-

Acidity: The proton on the nitramino group is acidic, enabling the formation of salts and driving the tautomerism discussed previously[1]. The gas-phase deprotonation enthalpy has been measured, providing a quantitative value for its acidity[11].

-

Basicity: Like most amines, the lone pair of electrons on the pyridine ring nitrogen allows it to act as a base[12][13]. However, the basicity is significantly reduced by the presence of the strongly electron-withdrawing nitro group, which pulls electron density away from the ring[14][15]. The nitrogen atom is sp² hybridized, and its lone pair is held closer to the nucleus compared to sp³ hybridized alkyl amines, further decreasing basicity[15][16].

Acid-Catalyzed Rearrangement

One of the most significant reactions of 2-nitraminopyridine is its rearrangement in the presence of concentrated sulfuric acid. This reaction yields a mixture of its isomers, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine[1][17]. This rearrangement is a critical pathway for the synthesis of these valuable isomers and proceeds via the migration of the nitro group from the exocyclic nitrogen to the pyridine ring.

Role as a Synthetic Precursor

The true value of 2-nitraminopyridine and its isomers in research and development lies in their role as versatile building blocks. The presence of the nitro and amino groups on the pyridine scaffold allows for a wide range of chemical transformations. They are extensively used as intermediates in the synthesis of:

-

Pharmaceuticals: Including antitumor, antiviral, anti-inflammatory, and anti-HIV agents[3][18][19][20].

-

Agrochemicals: For the manufacture of herbicides, fungicides, and insecticides[3][18][20].

-

Azo Dyes: Serving as starting materials for various coloring agents[3].

-

Coordination Complexes: The pyridine nitrogen can act as a ligand for metal ions, leading to the formation of bioactive coordination compounds[21].

Experimental Protocol: Synthesis of 2-Nitraminopyridine

The standard synthesis of 2-nitraminopyridine involves the direct nitration of 2-aminopyridine. The following protocol is a representative method based on established literature[1][17][22][23].

Rationale

The nitration of an aromatic amine requires potent nitrating conditions. A mixture of concentrated nitric acid and sulfuric acid is employed. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is highly exothermic and must be carefully controlled to prevent over-nitration and decomposition. The initial product is the N-nitro intermediate, which can then be used directly or rearranged as needed.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation: In a reaction vessel equipped with a magnetic stirrer and placed in an ice-salt bath, add 2-aminopyridine (0.2 mol) to 1,2-dichloroethane (75.3 g) and stir until dissolved[22].

-

Nitrating Agent Addition: Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise to the reaction vessel over 60-90 minutes, ensuring the internal temperature is maintained below 10°C[22]. The solution will change color from light yellow to wine red[22].

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 58°C for 10 hours for the synthesis of the 5-nitro isomer) to ensure complete conversion[22].

-

Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step neutralizes the strong acid and precipitates the product.

-

Isolation: Collect the resulting yellow precipitate by vacuum filtration.

-

Purification: Wash the crude product with several portions of cold water until the filtrate is neutral (pH ~7). Further purification can be achieved by recrystallization from a suitable solvent like ethanol. Dry the purified product under vacuum to yield 2-nitraminopyridine or its rearranged isomers depending on the reaction conditions[1].

Safety and Handling

This compound and its isomers are hazardous chemicals that must be handled with appropriate precautions.

-

Hazards: The compound is classified as harmful if swallowed and causes skin, serious eye, and respiratory irritation[24][25][26].

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood[24][25][27].

-

Handling: Avoid breathing dust, vapor, or mist. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area[24][25].

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store away from strong oxidizing agents and other incompatible materials[24][27].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[24].

Conclusion

This compound is a compound of significant academic and industrial interest. Its chemistry is elegantly governed by the principles of tautomerism, which dictates its structural and reactive properties. As a versatile synthetic intermediate, it provides access to a vast array of complex heterocyclic molecules, positioning it as a cornerstone in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working with this valuable chemical building block.

References

- THE TAUTOMERISM OF 2-NITRAMINOPYRIDINES. Canadian Science Publishing.

- SAFETY D

- ChemInform Abstract: The Tautomerism of Nitraminopyridines. FitForThem.

- 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Ningbo Inno Pharmchem Co., Ltd.

- 4214-76-0 | 5-Nitropyridin-2-amine. ChemScene.

- 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888. PubChem.

- 2 - SAFETY D

- 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. DC Fine Chemicals.

- 2-Amino-5-nitropyridine synthesis. ChemicalBook.

- 2-Amino-4-nitropyridine | C5H5N3O2 | CID 2762822. PubChem.

- Nitropyridines in the Synthesis of Bioactive Molecules. PMC, PubMed Central, NIH.

- 2-Amino-5-nitropyridine 4214-76-0 wiki. Guidechem.

- Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.

- 2-Amino-5-nitropyridine Safety D

- 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281. PubChem.

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- 2-Amino-5-nitropyridine. NIST WebBook.

- 2-Amino-3-nitropyridine | 4214-75-9. ChemicalBook.

- 2-Amino-5-nitropyridine. NIST WebBook.

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts.

- 2-Amino-5-nitropyridine. NIST WebBook.

- 12.3 Basicity of Amines.

- The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. BOC Sciences.

- 5 Key Basicity Trends of Amines. Master Organic Chemistry.

- 23.17: Amines as Bases. Chemistry LibreTexts.

- 24.3: Basicity of Amines. Chemistry LibreTexts.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. ChemInform Abstract: The Tautomerism of Nitraminopyridines [fitforthem.unipa.it]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 7. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]

- 8. 2-Amino-4-nitropyridine | C5H5N3O2 | CID 2762822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 11. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 12. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 18. nbinno.com [nbinno.com]

- 19. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. mdpi.com [mdpi.com]

- 22. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 23. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 24. fishersci.com [fishersci.com]

- 25. jubilantingrevia.com [jubilantingrevia.com]

- 26. 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. fishersci.com [fishersci.com]

The Advent of a Versatile Intermediate: A Technical Guide to the Discovery and History of N-Nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of heterocyclic chemistry, the pyridine scaffold stands as a cornerstone, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of specific functional groups onto this aromatic ring is a critical endeavor, dictating the molecule's ultimate properties and applications. Among these, the nitroamino functionality, specifically in the form of N-nitropyridin-2-amine (also known as 2-nitraminopyridine), represents a pivotal intermediate. Its discovery and the subsequent elucidation of its chemistry have paved the way for the synthesis of a multitude of important substituted pyridines. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies surrounding this compound, offering valuable insights for professionals in the chemical and pharmaceutical sciences.

The Genesis: Chichibabin's Pioneering Work and the Nitration of 2-Aminopyridine

The story of this compound is intrinsically linked to the broader exploration of aminopyridine chemistry, a field significantly advanced by the Russian chemist Arthur E. Chichibabin. In the early 20th century, Chichibabin's investigation into the direct amination of pyridine, now famously known as the Chichibabin reaction, opened up access to aminopyridines.[1][2] This breakthrough provided the essential precursor, 2-aminopyridine, for subsequent functionalization studies.

The direct nitration of 2-aminopyridine was a logical next step in exploring its reactivity. Chichibabin's early experiments on this reaction revealed a complex outcome, yielding a mixture of isomers, primarily 2-amino-5-nitropyridine and 2-amino-3-nitropyridine as the thermodynamic products.[3] However, the key to understanding this transformation lay in the initial, kinetically favored product: This compound .

The formation of this N-nitro compound is a direct consequence of the reaction mechanism. The nitration of 2-aminopyridine, typically carried out with a mixture of concentrated nitric and sulfuric acids, proceeds through an initial attack of the nitronium ion (NO₂⁺) on the exocyclic amino group, which is the most nucleophilic site under the reaction conditions.[3][4] This step forms the unstable this compound intermediate.

Unraveling the Mechanism: From Kinetic Intermediate to Thermodynamic Products

The significance of this compound lies in its role as a transient intermediate that subsequently rearranges to the more stable C-nitro isomers. This rearrangement is a crucial aspect of the overall reaction and dictates the final product distribution.

The accepted mechanism involves the intramolecular migration of the nitro group from the nitrogen atom to the carbon atoms of the pyridine ring. This process is acid-catalyzed and is influenced by both steric and electronic factors.[3] The initial N-nitration product, this compound, is the kinetic product of the reaction.[3] Upon heating in the presence of sulfuric acid, this intermediate rearranges to the thermodynamically more stable ring-nitrated products, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[4][5]

The regioselectivity of the rearrangement, leading to the preferential formation of the 5-nitro and 3-nitro isomers, can be explained by considering the electronic effects within the protonated 2-aminopyridine ring. The strong electron-withdrawing nature of the protonated pyridinium nitrogen deactivates the ring towards electrophilic attack, but the amino group at the 2-position directs the incoming electrophile (in this case, the migrating nitro group) to the 3- and 5-positions.

Caption: Reaction pathway for the nitration of 2-aminopyridine.

Synthetic Protocols: A Practical Guide

The preparation of nitropyridinamine isomers via the this compound intermediate is a well-established procedure in organic synthesis. Below are detailed, step-by-step methodologies for the synthesis of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, which are derived from the in-situ generated this compound.

Experimental Protocol: Synthesis of 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine

This protocol is based on the classical nitration and rearrangement of 2-aminopyridine.[5][6]

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (65-70%)

-

Ice

-

Ammonium Hydroxide solution (28%)

-

Steam distillation apparatus (for separation)

Procedure:

Part 1: Nitration and Formation of this compound (in situ)

-

In a flask equipped with a stirrer and a dropping funnel, carefully add 2-aminopyridine to concentrated sulfuric acid while cooling in an ice bath. Maintain the temperature below 30°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture to the solution of 2-aminopyridine in sulfuric acid, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, stir the reaction mixture for a few hours at room temperature. At this stage, the primary species in solution is the protonated this compound.

Part 2: Rearrangement and Isolation of C-Nitro Isomers

-

Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude nitramine intermediate.

-

Filter the solid and wash it with cold water.

-

To induce rearrangement, the isolated intermediate is added to concentrated sulfuric acid and heated. A typical condition is 50°C for several hours.[6]

-

After the rearrangement is complete (monitored by TLC), the reaction mixture is again poured onto ice.

-

The acidic solution is then carefully neutralized with an ammonium hydroxide solution to precipitate the mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.

-

The solid product mixture is collected by filtration and washed with water.

Part 3: Separation of Isomers

The separation of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine can be achieved by steam distillation under reduced pressure.[5] 2-Amino-3-nitropyridine is more volatile and will distill over with the steam, while 2-amino-5-nitropyridine remains in the distillation flask.

Physicochemical Properties and Spectroscopic Data

The characterization of this compound itself is challenging due to its instability. However, its existence is inferred from the reaction products and mechanistic studies. The properties of its more stable rearrangement products are well-documented.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Amino-3-nitropyridine | C₅H₅N₃O₂ | 139.11 | Yellow crystalline solid | 162-166 |

| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | 139.11 | Yellow crystalline solid | 186-188 |

Data compiled from various sources.[7][8]

The Enduring Legacy: Applications in Modern Science

The discovery and understanding of this compound chemistry have had a profound impact on synthetic chemistry. The resulting 2-amino-3-nitropyridine and 2-amino-5-nitropyridine are invaluable building blocks for the synthesis of a wide range of biologically active molecules.[7][9] These include:

-

Pharmaceuticals: As intermediates in the synthesis of various drugs, including anti-inflammatory agents, kinase inhibitors, and central nervous system disorder treatments.[9][10]

-

Agrochemicals: As precursors for herbicides and fungicides.[7][10]

-

Materials Science: In the development of dyes and other functional organic materials.[7]

The ability to selectively introduce a nitro group onto the 2-aminopyridine scaffold, facilitated by the transient this compound intermediate, provides a powerful tool for medicinal chemists and materials scientists to fine-tune the electronic and steric properties of pyridine-based compounds.

Caption: Central role of this compound in synthesis.

Conclusion

The journey from Chichibabin's initial investigations into aminopyridine reactivity to the modern-day applications of nitropyridinamines is a testament to the enduring importance of fundamental organic chemistry. This compound, though a fleeting intermediate, holds a central place in this narrative. Its discovery and the elucidation of its rearrangement mechanism have provided chemists with a reliable and versatile method for the synthesis of key substituted pyridine building blocks. For researchers in drug discovery and materials science, a thorough understanding of the history and chemistry of this pivotal intermediate is not merely an academic exercise but a practical tool for innovation.

References

- Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (n.d.).

- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.

- A study of the mixed acid nitration of 2-amino-5-chloropyridine. (n.d.). Digital Commons @ NJIT.

- 2-Amino-5-nitropyridine 4214-76-0 wiki. (n.d.). Guidechem.

- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC - NIH.

- 2-Aminopyridine. (n.d.). In Wikipedia.

- Preparation method of 5-nitro-2-aminopyridine. (n.d.). Google Patents.

- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.

- 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. (n.d.).

- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). PMC - NIH.

- Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate.

- Modified chichibabin reaction, and novel pyridine derivatives. (n.d.). European Patent Office.

- 2-Amino-3-nitropyridine 4214-75-9 wiki. (n.d.). Guidechem.

- Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (n.d.). Google Patents.

- Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. (n.d.). ResearchGate.

- Modified chichibabin reaction, and novel pyridine derivatives. (n.d.). Google Patents.

- Chichibabin reaction. (n.d.). In Wikipedia.

- 5-Nitropyridin-2-amine. (n.d.). ChemScene.

Sources

- 1. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]

- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 5. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 6. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. chemscene.com [chemscene.com]

- 9. mdpi.com [mdpi.com]

- 10. Page loading... [wap.guidechem.com]

theoretical studies of N-nitropyridin-2-amine molecular structure

An In-depth Technical Guide to the Theoretical Elucidation of N-nitropyridin-2-amine's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the theoretical methodologies employed to investigate the molecular structure and properties of this compound (also known as 2-nitraminopyridine). The inherent complexities of this molecule, arising from the interplay between the pyridine ring and the energetic nitramino functional group, necessitate a robust computational approach for a detailed understanding of its geometry, stability, and reactivity. This document details the foundational principles of the computational methods, from geometry optimization and vibrational analysis to the exploration of electronic properties through frontier molecular orbitals and molecular electrostatic potential maps. By synthesizing data from established theoretical frameworks, this guide serves as an essential resource for professionals engaged in computational chemistry, materials science, and drug design, offering insights into the causality behind experimental choices and providing self-validating protocols for theoretical investigation.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest due to the presence of the N-NO2 group, which imparts energetic properties. Understanding the molecular architecture is paramount for predicting its stability, decomposition pathways, and potential applications. Theoretical studies provide a powerful, non-experimental avenue to probe molecular characteristics at the atomic level, offering insights that are often difficult to obtain through empirical methods alone.

Computational chemistry allows for the precise determination of structural parameters, the prediction of spectroscopic signatures, and the mapping of electron density to forecast reactivity. This guide focuses on the application of Density Functional Theory (DFT) and ab initio methods, which have proven to be highly reliable for analyzing nitrogen-rich heterocyclic compounds.[1][2][3]

Core Computational Methodologies: A Validated Approach

The theoretical investigation of a molecule like this compound follows a structured, multi-step protocol designed to ensure accuracy and reproducibility. The choice of computational level—encompassing both the method and the basis set—is a critical decision dictated by the need to balance computational cost with the desired accuracy.

Theoretical Framework: DFT and Ab Initio Calculations

Quantum chemical calculations are the bedrock of these theoretical studies. The most common and effective methods include:

-

Density Functional Theory (DFT): This method calculates the electronic structure of a molecule based on its electron density. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines the accuracy of ab initio methods with the efficiency of DFT, making it a workhorse for vibrational and structural analyses of similar molecules.[4][5]

-

Møller-Plesset Perturbation Theory (MP2): As an ab initio method, MP2 explicitly accounts for electron correlation, offering a higher level of theory than standard Hartree-Fock (HF) methods and often providing benchmark data for comparison with DFT results.[1][2][3]

The Role of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heteroatoms and potential for diffuse electron density, a robust basis set is crucial. The Pople-style 6-311++G(d,p) basis set is frequently employed.[1][2][5]

-

6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.

-

++: Adds diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing anions and systems with lone pairs.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron distribution and improving the description of chemical bonds.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the standard procedure for a comprehensive theoretical study of this compound using a program like Gaussian.[1]

-

Initial Structure Creation: A 3D model of this compound is constructed.

-

Geometry Optimization: The initial structure is optimized to find the global minimum on the potential energy surface. This iterative process adjusts bond lengths, angles, and dihedrals until the forces on each atom are negligible.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[1] This step also yields thermodynamic data and predicted IR and Raman spectra.

-

Property Calculations: Using the optimized geometry, further single-point energy calculations are performed to determine electronic properties, including:

Caption: Standard computational workflow for theoretical molecular analysis.

Molecular Geometry and Structural Parameters

The planarity of the pyridine ring and the orientation of the exocyclic nitramino group are critical. Theoretical calculations on similar structures suggest that the nitro and amino groups tend to be coplanar with the pyridine ring to maximize conjugation, though slight twisting can occur.[1][6]

Caption: Ball-and-stick representation of this compound.

Table 1: Predicted Geometrical Parameters for Aminonitropyridine Derivatives (Note: Data for the specific this compound isomer is inferred from studies on closely related isomers like 2-amino-3-nitropyridine, as direct published values are scarce. The B3LYP/6-311++G(d,p) level of theory is used).[1][2]

| Parameter | Bond/Angle | Theoretical Value | Experimental (Analog) |

| Bond Length (Å) | C-N (ring) | ~1.34 Å | ~1.35 Å |

| C-C (ring) | ~1.39 Å | ~1.38 Å | |

| C-N (amino) | ~1.37 Å | ~1.36 Å | |

| N-N (nitramino) | ~1.35 Å | N/A | |

| N-O (nitro) | ~1.23 Å | ~1.22 Å | |

| Bond Angle (°) | C-N-C (ring) | ~117.0° | ~117.5° |

| C-C-N (amino) | ~123.0° | ~123.8° | |

| C-N-N (amino) | ~119.0° | N/A | |

| O-N-O (nitro) | ~125.0° | ~124.7° |

Vibrational and Spectroscopic Analysis

Theoretical frequency calculations are instrumental in assigning the vibrational modes observed in experimental IR and Raman spectra. By analyzing the potential energy distribution (PED), each calculated frequency can be attributed to specific molecular motions, such as stretching, bending, wagging, or twisting of functional groups.[7]

For this compound, the key vibrational modes of interest are:

-

N-H Stretching: Associated with the amino group proton.

-

NO2 Asymmetric and Symmetric Stretching: These are characteristic, strong absorptions for the nitro group.[1]

-

Pyridine Ring Vibrations: C-H stretching and ring breathing modes.[8]

-

C-N and N-N Stretching: Vibrations of the bonds connecting the functional group to the ring.

Calculated frequencies are often systematically higher than experimental values due to the calculation being performed on a single molecule in a harmonic potential. To correct for this, uniform scaling factors (e.g., 0.9613 for B3LYP) are applied to improve the correlation with experimental data.[1]

Table 2: Key Vibrational Frequencies for Aminonitropyridine Systems (cm⁻¹) (Based on data from 2-amino-3-nitropyridine and general regions for functional groups).[1][6]

| Vibrational Mode | Functional Group | Calculated (Scaled) | Typical Experimental Range |

| N-H Stretch | -NH- | ~3400-3500 | 3300-3500 |

| C-H Stretch | Pyridine Ring | ~3050-3100 | 3000-3100 |

| NO₂ Asymmetric Stretch | -NO₂ | ~1580-1600 | 1550-1610 |

| C=C, C=N Ring Stretch | Pyridine Ring | ~1450-1600 | 1400-1600 |

| NO₂ Symmetric Stretch | -NO₂ | ~1340-1360 | 1335-1380 |

| C-N Stretch | C-NH-NO₂ | ~1310-1330 | 1260-1330 |

| NO₂ Bending | -NO₂ | ~840-860 | 830-870 |

Electronic Properties: FMO and MEP Analysis

The electronic character of a molecule governs its reactivity, kinetic stability, and optical properties. Theoretical calculations provide invaluable tools for probing these characteristics.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A small HOMO-LUMO gap indicates high chemical reactivity, low kinetic stability, and high polarizability, which can be relevant for applications in non-linear optics.[2][3][9] For aminonitropyridines, the HOMO is typically localized over the amino group and the pyridine ring, while the LUMO is concentrated on the electron-withdrawing nitro group, indicating that electronic transitions involve an intramolecular charge transfer from the ring/amino group to the nitro group.[2][3]

Caption: Relationship between HOMO, LUMO, and the energy gap.

Table 3: Calculated Electronic Properties (Values are representative for this class of molecules and depend on the level of theory).[10][11]

| Property | Symbol | Typical Calculated Value | Significance |

| HOMO Energy | EHOMO | ~ -6.5 to -7.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | ~ -2.5 to -3.5 eV | Electron-accepting ability |

| Energy Gap | ΔE | ~ 3.5 to 4.5 eV | Chemical reactivity, stability |

| Chemical Hardness | η = (ELUMO-EHOMO)/2 | ~ 1.75 to 2.25 eV | Resistance to charge transfer |

| Electronegativity | χ = -(EHOMO+ELUMO)/2 | ~ 4.5 to 5.5 eV | Electron-attracting power |

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an indispensable tool for identifying reactive sites.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In this compound, these are expected around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms, especially the one attached to the amino nitrogen.

Thermodynamic and NBO Insights

Beyond structure and electronics, theoretical calculations can predict key thermodynamic properties and reveal subtle intramolecular interactions.

Thermodynamic Properties

Frequency calculations provide access to thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, Gibbs free energy, and entropy.[2][3] These values are crucial for predicting the stability of the molecule and the feasibility of chemical reactions. The calculated heat of formation is particularly important for energetic materials.[12]

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex molecular orbitals into a localized picture of bonding. It provides quantitative information about:

-

Charge Distribution: Calculating the natural atomic charges on each atom.[1][13]

-

Hyperconjugative Interactions: It identifies stabilizing interactions, such as the delocalization of electron density from a lone pair (donor) orbital to an antibonding (acceptor) orbital. In aminonitropyridines, significant charge transfer from the amino group lone pair to the antibonding orbitals of the ring and nitro group is often observed, contributing to the molecule's stability and electronic properties.[1][7]

Conclusion

The theoretical study of this compound, through a synergistic application of DFT and ab initio methods, provides a profound understanding of its molecular structure, stability, and reactivity. This guide has outlined a robust, self-validating computational protocol that yields detailed insights into its geometric parameters, vibrational spectra, and electronic landscape. The analysis of frontier molecular orbitals and the molecular electrostatic potential map effectively predicts the molecule's reactive behavior, while NBO analysis quantifies the intramolecular charge transfer that governs its properties. These computational insights are not merely academic; they are essential for the rational design of novel materials and for ensuring the safe handling and application of energetic compounds, serving as a vital complement to experimental investigation in materials science and drug development.

References

-

Mahfouz, R. M. (n.d.). Structural and theoretical studies of 2-amino-3-nitropyridine. An-Najah Staff. Available at: [Link]

-

Mahfouz, R. M. (2015). Structural and Theoretical Studies of 2-amino-3-nitropyridine. ResearchGate. Available at: [Link]

-

Jose, S. P., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon. Available at: [Link]

-

Jose, S. P., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. ResearchGate. Available at: [Link]

-

Mahfouz, R. M. (2015). Structural and Theoretical Studies of 2-amino-3-nitropyridine. ResearchGate. Available at: [Link]

-

(2017). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. ResearchGate. Available at: [Link]

-

Vasu, D., et al. (2017). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

(2008). Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies. ResearchGate. Available at: [Link]

-

Drozd, M., et al. (2024). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials. Available at: [Link]

-

Al-Hujaj, O. A. R., & Al-Allaf, T. A. K. (2011). A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set. Computational and Theoretical Chemistry. Available at: [Link]

-

Nealy, K. T., & Movassaghi, M. (2013). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. Available at: [Link]

-

(n.d.). HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. ResearchGate. Available at: [Link]

-

(2016). Structural, Spectroscopic Investigation and Computational Study on Nitrate and Hydrogen Oxalate Salts of 2-Aminopyrimidine. ResearchGate. Available at: [Link]

-

(n.d.). The calculated heat of formation values of the nitropyridine.... ResearchGate. Available at: [Link]

-

Krishnakumar, V., & John, X. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitropyridine. PubChem. Available at: [Link]

-

Mahalakshmi, G., Mary, S., & Balachandran, V. (2018). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Semantic Scholar. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Available at: [Link]

-

(2022). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. ResearchGate. Available at: [Link]

-

Zain, S. M., Ng, S. W., & Mohammad, M. R. (2005). Crystallographic and geometry-optimization study on 2, 4, 6-trinitrophenol: 3-methyl-4-nitropyridine N-oxide (1/1). UM Research Repository. Available at: [Link]

-

Bouleghlimat, A., et al. (2018). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Chiang Mai Journal of Science. Available at: [Link]

-

(n.d.). Molecular orbitals and energies for the HOMO-1, HOMO and LUMO and LUMO + 1 of 2-chloro-5-nitro pyridine. ResearchGate. Available at: [Link]

-

Ghamri, M., et al. (2016). Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. Der Pharma Chemica. Available at: [Link]

Sources

- 1. staff.najah.edu [staff.najah.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

- 9. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-nitropyridine

An Important Note on Isomers: The initial request for "N-nitropyridin-2-amine" did not specify the position of the nitro group. This guide will focus on the well-documented and commercially significant isomer, 2-Amino-5-nitropyridine (CAS 4214-76-0) . The physicochemical properties, including solubility and stability, are highly dependent on the isomeric form. Therefore, the information presented herein is specific to the 5-nitro isomer.

Introduction

2-Amino-5-nitropyridine is a yellow crystalline solid that serves as a pivotal intermediate in the synthesis of a wide array of organic molecules.[1] Its unique structure, featuring a pyridine ring substituted with both an electron-donating amino group and an electron-withdrawing nitro group, imparts a distinct reactivity profile that is leveraged in the pharmaceutical, agrochemical, and dye industries.[1] In the pharmaceutical sector, it is a key building block for the development of therapeutic agents, including anti-inflammatory and antimicrobial drugs.[2] Its utility in agrochemicals extends to the formulation of effective pesticides and herbicides.[2] Given its integral role in these critical applications, a thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure optimal reaction conditions, formulation efficacy, and product shelf-life.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-nitropyridine is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅N₃O₂ | [3] |

| Molecular Weight | 139.11 g/mol | [3] |

| Appearance | Yellow crystalline powder | [3][4] |

| Melting Point | 186-188 °C | [4][5] |

| Boiling Point | 293.8 °C at 760 mmHg | [4] |

| Water Solubility | 1.6 g/L (at 13 °C) | [6] |

| pKa | 2.82 ± 0.13 (Predicted) | [5] |

Solubility Profile

The solubility of 2-Amino-5-nitropyridine is a critical parameter for its application in synthesis and formulation. The presence of both a polar amino group and a highly polar nitro group, in conjunction with the aromatic pyridine ring, results in a nuanced solubility profile.

Aqueous Solubility

2-Amino-5-nitropyridine is sparingly soluble in water, with a reported solubility of 1.6 g/L at 13 °C.[6] The amino group can act as a hydrogen bond donor, and the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, facilitating some interaction with water molecules. However, the overall nonpolar character of the pyridine ring limits its aqueous solubility.

The basicity of the amino group and the pyridine nitrogen means that the aqueous solubility of 2-Amino-5-nitropyridine is pH-dependent. In acidic solutions, the amino group can be protonated to form an ammonium salt, which is expected to have significantly higher water solubility.[2]

Organic Solvent Solubility

The solubility of 2-Amino-5-nitropyridine in various organic solvents is summarized in the table below. This information is crucial for selecting appropriate solvents for reactions, purification, and formulation.

| Solvent | Solubility | Reference(s) |

| N,N-Dimethylformamide (DMF) | Very soluble | [4] |

| Dimethyl sulfoxide (DMSO) | Soluble | [2] |

| Methanol | Soluble | [4] |

| Ethanol | Certain solubility | [2] |

| Dichloromethane | Certain solubility | [2] |

| Glacial Acetic Acid | Sparingly soluble | [4] |

| Chloroform | Very slightly soluble | [4] |

The high solubility in polar aprotic solvents like DMF and DMSO can be attributed to strong dipole-dipole interactions. The solubility in protic solvents like methanol and ethanol is facilitated by hydrogen bonding. The limited solubility in less polar solvents like chloroform highlights the dominant role of the polar functional groups in dictating its solubility.

Stability Profile and Degradation Pathways

The stability of 2-Amino-5-nitropyridine is a critical consideration for its storage, handling, and use in pharmaceutical formulations. The presence of the nitro group, in particular, can render the molecule susceptible to degradation under certain conditions.

General Stability

Under recommended storage conditions, in a cool, dark place, 2-Amino-5-nitropyridine is a stable compound.[2][5] However, it is sensitive to light and should be protected from exposure to prevent photodegradation.[5]

Incompatibilities

2-Amino-5-nitropyridine is incompatible with strong oxidizing agents and strong acids.[7] Contact with these substances can lead to vigorous reactions and decomposition.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. For 2-Amino-5-nitropyridine, forced degradation studies should investigate the following pathways:

-

Hydrolytic Degradation: The stability of the compound in aqueous solutions at different pH values (acidic, neutral, and basic) and temperatures should be evaluated. While the pyridine ring is generally stable to hydrolysis, the amino group could potentially undergo deamination under harsh alkaline conditions.[10]

-

Oxidative Degradation: The molecule's susceptibility to oxidation should be tested using an oxidizing agent such as hydrogen peroxide. The amino group is a potential site for oxidation.

-

Photodegradation: As the compound is known to be light-sensitive, its stability under UV and visible light exposure should be thoroughly investigated.[5] Photodegradation of nitroaromatic compounds can lead to the reduction of the nitro group to a nitroso group.[11]

-

Thermal Degradation: The compound's stability at elevated temperatures should be assessed. Thermal decomposition of nitroaromatic compounds can be complex and may lead to the release of hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7]

Potential Degradation Pathways

Based on the functional groups present in 2-Amino-5-nitropyridine and knowledge of related compounds, the following degradation pathways can be hypothesized:

-

Hydrolysis: Under strongly basic conditions, nucleophilic attack by hydroxide ions could potentially lead to the displacement of the amino group, although this is generally a difficult reaction for aromatic amines.

-

Photodegradation: Exposure to light, particularly UV radiation, could induce the reduction of the nitro group to a nitroso or even an amino group. Ring opening or polymerization may also occur under high-energy irradiation.

-

Thermal Decomposition: At elevated temperatures, the primary degradation pathway is likely to involve the cleavage of the C-NO₂ bond, leading to the formation of radical species and subsequent complex reactions that result in the evolution of NOx, CO, and CO₂.[7] The decomposition of a related compound, 2,6-diamino-3,5-dinitropyrazine-1-oxide, has been shown to proceed in a two-step mechanism involving the initial cleavage of the NO₂ and NH₂ groups.[12]

The following diagram illustrates a hypothesized degradation pathway for 2-Amino-5-nitropyridine under photolytic conditions.

Caption: Hypothesized photolytic degradation pathway of 2-Amino-5-nitropyridine.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the solubility and stability of 2-Amino-5-nitropyridine.

Protocol 1: Determination of Equilibrium Solubility

This protocol describes the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a given solvent.[13]

Rationale: This method ensures that the solvent is saturated with the solute, providing an accurate measure of its equilibrium solubility at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of 2-Amino-5-nitropyridine to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol, acetonitrile, DMSO). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the concentration of the diluted sample and the dilution factor.

The following diagram illustrates the workflow for determining equilibrium solubility.

Caption: Workflow for the determination of equilibrium solubility using the shake-flask method.

Protocol 2: Forced Degradation and Stability-Indicating Method Development

This protocol outlines the process for conducting forced degradation studies and developing a stability-indicating HPLC method for 2-Amino-5-nitropyridine.[8][9]

Rationale: This systematic approach is crucial for identifying potential degradation products, understanding degradation pathways, and ensuring that the analytical method used for stability testing is specific and can separate the intact drug from its degradants.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 2-Amino-5-nitropyridine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 2, 4, 8, 24 hours). Cool the samples and neutralize with 0.1 M NaOH.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at a controlled temperature (e.g., 60 °C) for a specified time. Cool the samples and neutralize with 0.1 M HCl.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time.

-

Thermal Degradation: Expose a solid sample of 2-Amino-5-nitropyridine to dry heat in an oven at a high temperature (e.g., 105 °C) for a specified time. Also, heat a solution of the compound in a suitable solvent.

-

Photodegradation: Expose a solution of 2-Amino-5-nitropyridine in a photostability chamber to a controlled light source (e.g., ICH option 1 or 2). A dark control sample should be kept under the same conditions but protected from light.

-

-

HPLC Analysis:

-

Develop an HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Analyze all stressed samples and a non-stressed control sample by the developed HPLC method.

-

Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent and degradation peaks.

-

-

Data Evaluation:

-

Calculate the percentage degradation of 2-Amino-5-nitropyridine under each stress condition.

-

Evaluate the mass balance to account for the parent compound and all degradation products.

-

If significant degradation is observed, further studies using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the structure of the degradation products.

-

The following diagram outlines the workflow for forced degradation studies.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 3. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. believechemical.com [believechemical.com]

- 6. 2-Amino-5-nitropyridine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. A polarographic study of the photodegradation of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

N-nitropyridin-2-amine literature review and background

An In-depth Technical Guide to Nitropyridin-2-amines: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Nitropyridin-2-amines, a class of heterocyclic compounds pivotal to advancements in pharmaceuticals, agrochemicals, and materials science. We will delve into the nuances of their synthesis, explore their physicochemical properties and reactivity, and highlight their significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: Decoding the Nomenclature

The term "N-nitropyridin-2-amine" can be ambiguous. Structurally, it could refer to 2-(Nitroamino)pyridine, where a nitro group (NO₂) is bonded to the exocyclic amine nitrogen. However, the vast majority of scientific literature uses this term, or similar variations, to describe isomers of aminopyridine where the nitro group is a substituent on the pyridine ring itself. This guide will focus on these ring-nitrated isomers, which are of significant industrial and academic interest.

The most prominent and well-studied isomers are 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine. The position of the electron-withdrawing nitro group profoundly influences the molecule's electronic properties, reactivity, and utility as a synthetic building block.

Table 1: Core Isomers and Identifiers

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-5-nitropyridine |  | 4214-76-0[1][2][3][4] | C₅H₅N₃O₂ | 139.11[1][2][3][4] |

| 2-Amino-3-nitropyridine |  | 4214-75-9[5] | C₅H₅N₃O₂ | 139.11[5] |

| 2-Amino-4-nitropyridine |  | 4487-50-7[6] | C₅H₅N₃O₂ | 139.11[6] |

Note: Images are representative structures.

Synthesis and Mechanistic Insights

The primary industrial route to synthesizing 2-amino-3-nitropyridine and 2-amino-5-nitropyridine is the direct nitration of 2-aminopyridine.[7] This electrophilic aromatic substitution reaction is a classic example of directing group effects on a heterocyclic system.

The Nitration of 2-Aminopyridine

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Causality of Experimental Choices:

-

Mixed Acid System: The use of sulfuric acid is critical. It increases the concentration of the nitronium ion far beyond what is present in nitric acid alone, thereby accelerating the reaction rate.

-

Temperature Control: The reaction is exothermic and must be carefully controlled. Low temperatures (typically below 60°C) are maintained to prevent over-nitration and decomposition of the starting material, ensuring higher yields and purity.[8]

The amino group (-NH₂) in 2-aminopyridine is an activating, ortho-, para- director. However, under the strongly acidic conditions of nitration, it is protonated to form the ammonium ion (-NH₃⁺), which is a deactivating, meta- director. The interplay between the ring nitrogen and the substituent dictates the final regioselectivity, leading to a mixture of the 5-nitro (para to the amino group) and 3-nitro (ortho to the amino group) isomers.[7] The 5-nitro isomer is often the major product.[9]

Detailed Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine

This protocol is a synthesized example based on established literature procedures.[8][9]

-

Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-aminopyridine (0.2 mol) to an organic solvent like 1,2-dichloroethane (75 g). Stir until fully dissolved.[9]

-

Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid to prepare the mixed acid (45.17 g).[9]

-

Reaction Execution: Cool the 2-aminopyridine solution to below 10°C. Slowly add the nitrating mixture dropwise, ensuring the reaction temperature does not exceed 60°C.[8] The addition is typically completed over 1-2 hours.[9]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir for several hours (e.g., 10 hours at 58°C) until the reaction is complete, as monitored by TLC or HPLC.[9]

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into crushed ice. Neutralize the solution by the slow addition of an aqueous base (e.g., ammonia or sodium hydroxide solution) to a pH of 8.[8]

-

Purification: The precipitated yellow solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.[8][9] This yields a mixture of isomers. Separation of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine can be achieved by methods such as steam distillation under reduced pressure.[7] A high-purity product (98-99%) can be obtained with yields often exceeding 75-90%.[8][9]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-Amino-5-nitropyridine.

Physicochemical and Spectroscopic Properties

The introduction of the nitro and amino groups onto the pyridine ring creates a "push-pull" electronic system, which gives these molecules their characteristic properties.

Table 2: Physicochemical Properties of Nitropyridin-2-amine Isomers

| Property | 2-Amino-5-nitropyridine | 2-Amino-3-nitropyridine | Source |

| Appearance | Yellow crystalline powder | Yellow crystalline solid | [10],[5] |

| Melting Point (°C) | 186-188 | 162-166 | [4],[5] |

| Water Solubility | 1.6 g/L (Sparingly soluble) | Soluble | [10],[5] |

| pKa | 2.82 ± 0.13 (Predicted) | N/A | [10] |

| Topological Polar Surface Area (TPSA) | 82.05 Ų | 84.7 Ų | [1],[6] |

| LogP | 0.572 | 0.3 | [1],[6] |

Spectroscopic Data: The NIST WebBook provides reference spectra for 2-Amino-5-nitropyridine (CAS 4214-76-0), which are invaluable for structural confirmation.[3] This includes IR, Mass Spectrum (electron ionization), and UV/Visible spectra, allowing for unambiguous identification of the synthesized compound.[3]

Chemical Reactivity and Synthetic Utility

The reactivity of nitropyridin-2-amines is governed by the interplay of the electron-deficient pyridine ring, the electron-withdrawing nitro group, and the nucleophilic amino group.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient. The strongly deactivating nitro group further enhances this property, making the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.[11] This makes halogenated nitropyridines excellent substrates for SNAr reactions.

-

Reactions of the Amino Group: The exocyclic amino group behaves as a typical aromatic amine. It can be diazotized with nitrous acid (HNO₂) to form a relatively stable diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.[12][13] It can also undergo acylation, alkylation, and condensation reactions.

-

Building Block for Heterocycles: 2-Amino-5-nitropyridine is a key precursor for the synthesis of more complex heterocyclic systems. For example, it reacts with substituted isoxazolones in the presence of a base like triethylamine to form imidazo[1,2-a]pyridines and indoles, which are important scaffolds in medicinal chemistry.[14]

Reaction Pathway Diagram: Synthesis of Imidazo[1,2-a]pyridines

Caption: Reaction of nitropyridine derivatives to form fused heterocycles.[14]

Applications in Research and Industry

The unique structural and electronic features of nitropyridin-2-amines make them valuable intermediates in several high-value chemical industries.

-

Pharmaceuticals: These compounds are crucial building blocks in the synthesis of a wide array of pharmaceutical agents.[10] They serve as intermediates in the production of drugs with antitumor, antiviral, anti-inflammatory, and anti-HIV activities.[5] The aminopyridine moiety is a well-known pharmacophore present in many bioactive molecules.[15]

-

Agrochemicals: In the agrochemical sector, nitropyridin-2-amines are used to manufacture herbicides, fungicides, and insecticides.[5] They are also employed in the synthesis of plant growth regulators.[5]

-

Dye Industry: 2-Amino-3-nitropyridine serves as a starting material for the creation of azo dyes, which are widely used for coloring textiles.[5]

Safety, Handling, and Storage

As with all nitroaromatic compounds, proper safety precautions are essential when handling nitropyridin-2-amines.

-

Hazard Classification: These compounds are generally classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10] Some isomers are harmful if swallowed.[6]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10] The compounds are often light-sensitive and should be protected from light.[1][10]

Conclusion

Nitropyridin-2-amines, particularly the 3-nitro and 5-nitro isomers, are versatile and highly valuable chemical intermediates. Their synthesis via the nitration of 2-aminopyridine is a well-established industrial process, and their "push-pull" electronic nature endows them with a rich and useful reactivity profile. From life-saving pharmaceuticals to vital agricultural products, the applications of these foundational molecules are extensive, ensuring their continued importance in the landscape of modern chemical science.

References

-

McLaughlin, M., et al. (2010). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health (NIH). [Link]

-

Pharmaffiliates. CAS No: 4214-76-0| Chemical Name : 2-Amino-5-nitropyridine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. [Link]

-

Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

-

NIST WebBook. 2-Amino-5-nitropyridine. [Link]

-

El-Awa, A., et al. (2012). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Institutes of Health (NIH). [Link]

-

PubChem. 2-Amino-4-nitropyridine. National Institutes of Health (NIH). [Link]

-

Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

-

Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. [Link]

-

PubChem. 2-Nitropyridin-3-amine. National Institutes of Health (NIH). [Link]

- Google Patents.

-

Michigan State University Department of Chemistry. Reaction of Amines with Nitrous Acid. [Link]

-

ResearchGate. Nitrite reaction with aromatic amines. (a) Reaction of 2-aminopyridine.... [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 4. 2-氨基-5-硝基吡啶 technical, ≥95.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Amino-4-nitropyridine | C5H5N3O2 | CID 2762822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 8. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 9. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Amine Reactivity [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of N-nitropyridin-2-amine and its Derivatives: A Technical Guide for Drug Discovery

Foreword

The N-phenylpyridin-2-amine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous targeted therapeutics, including the renowned kinase inhibitor, Imatinib.[1] The strategic incorporation of a nitro group, particularly at the para-position of the phenyl ring or on the pyridine moiety, gives rise to the N-nitropyridin-2-amine class of compounds. These derivatives have demonstrated a remarkable breadth of biological activities, positioning them as a highly promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and underlying mechanisms of action of this compound derivatives, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols and structure-activity relationship insights are provided to empower researchers in their drug discovery endeavors.

Synthetic Strategies: Building the this compound Core

The construction of the this compound scaffold is most effectively achieved through modern cross-coupling reactions, with the Buchwald-Hartwig amination being a cornerstone technique.[2] This palladium-catalyzed reaction facilitates the crucial C-N bond formation between an aryl halide (or triflate) and an amine, offering versatility and tolerance to a wide array of functional groups.[3][4]

Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpyridin-2-amine Synthesis

This protocol outlines a general procedure for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, which can be adapted for various this compound analogs.[3][4]

Materials:

-

2-Chloropyridine derivative (e.g., 2-chloro-5-nitropyridine)

-

Aryl amine (e.g., aniline)

-

Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]

-

Ligand: Xantphos

-

Base: Sodium tert-butoxide (NaOtBu)

-

Solvent: Toluene, anhydrous

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Silica gel for column chromatography purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the 2-chloropyridine derivative (1.0 eq), the aryl amine (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).

-

Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the mixture to reflux (approximately 110 °C for toluene) and maintain this temperature.

-

Monitor the progress of the reaction by TLC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-arylpyridin-2-amine derivative.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Caption: A generalized workflow for the synthesis of this compound derivatives via Buchwald-Hartwig amination.

Anticancer Activity: A Multi-pronged Attack on Malignancy

This compound derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines, including those of leukemia, lung, colon, breast, and renal cancers.[1] Their anticancer efficacy stems from their ability to induce cell cycle arrest and apoptosis through at least two distinct mechanisms: kinase inhibition and microtubule targeting.[1][5]

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that control cell proliferation, survival, and differentiation.[1] The N-phenylpyridin-2-amine scaffold is adept at fitting into the ATP-binding pocket of various kinases.[1]

Derivatives of this class have been identified as potent inhibitors of several key kinases implicated in cancer, including:

-

Aurora Kinases (A and B): Essential for mitotic progression.[1]

-

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[1]

-

Janus Kinase 2 (JAK2): A critical component of the JAK-STAT signaling pathway, often dysregulated in myeloproliferative neoplasms.[6]

Caption: this compound derivatives inhibit protein kinases, blocking downstream signaling pathways essential for cancer cell proliferation and survival.

Mechanism of Action: Microtubule Targeting